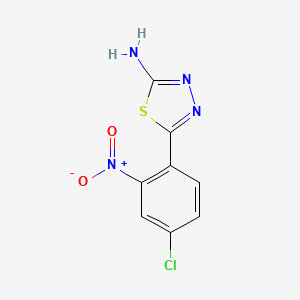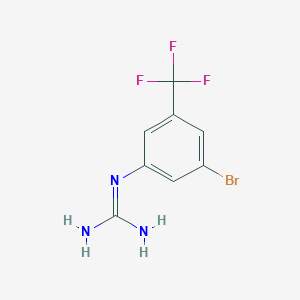
1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety
准备方法
The synthesis of 1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine typically involves several steps:
Starting Material: The synthesis begins with 3-bromo-5-(trifluoromethyl)aniline.
Reaction with Cyanamide: The aniline derivative is reacted with cyanamide under acidic conditions to form the corresponding guanidine derivative.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
化学反应分析
1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity. The guanidine moiety can interact with various biological molecules, potentially leading to modulation of their activity and downstream signaling pathways.
相似化合物的比较
1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine can be compared with other similar compounds, such as:
1-(3-Bromo-5-(trifluoromethyl)phenyl)urea: Similar structure but with a urea group instead of guanidine.
1-(3-Bromo-5-(trifluoromethyl)phenyl)thiourea: Contains a thiourea group, which can lead to different chemical and biological properties.
3-Bromo-5-(trifluoromethyl)aniline: The precursor in the synthesis of the guanidine derivative, with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C8H7BrF3N3 |
|---|---|
分子量 |
282.06 g/mol |
IUPAC 名称 |
2-[3-bromo-5-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7BrF3N3/c9-5-1-4(8(10,11)12)2-6(3-5)15-7(13)14/h1-3H,(H4,13,14,15) |
InChI 键 |
NHVZAGDWNRKGFY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1N=C(N)N)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


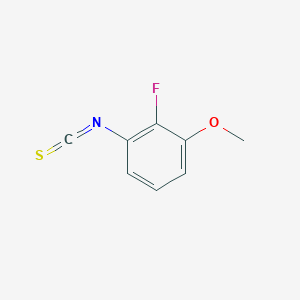

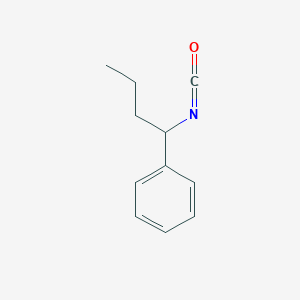
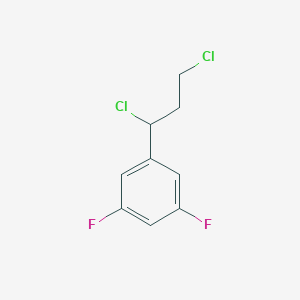
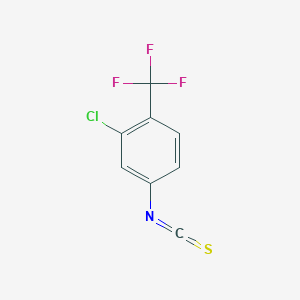
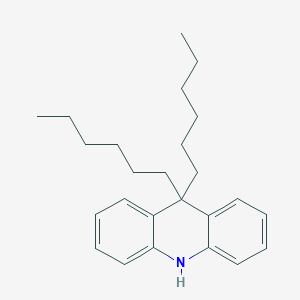
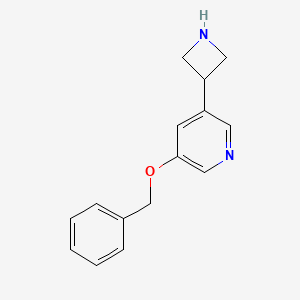
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
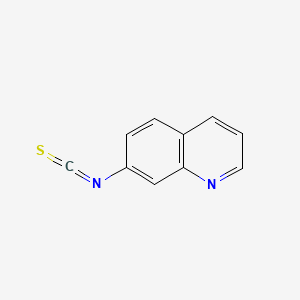
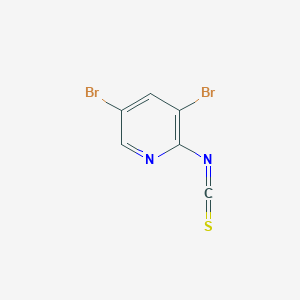
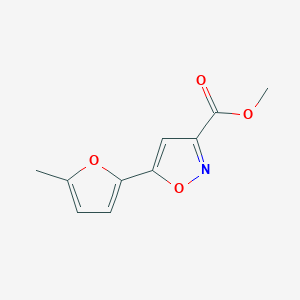
![3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)
